Hexaaminecobalt trichloride

Thermal Stability Redox Chemistry Inorganic Synthesis

This is NOT a labile Co(II) salt. This kinetically inert Co(III) Werner complex is specifically required for structural biology: as an NMR-active Mg²⁺ mimic for nucleic acid binding studies and as a heavy-atom derivative for crystallographic phasing. Substitution with other cobalt ammines or salts will compromise experimental reproducibility. Confirm [Co(NH₃)₆]Cl₃ stoichiometry before purchase.

Molecular Formula Cl3CoH18N6
Molecular Weight 267.47 g/mol
CAS No. 10534-89-1
Cat. No. B1219426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaaminecobalt trichloride
CAS10534-89-1
Synonymshexaminecobalt (III) trichloride
hexammine cobalt chloride
Molecular FormulaCl3CoH18N6
Molecular Weight267.47 g/mol
Structural Identifiers
SMILESN.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3]
InChIInChI=1S/3ClH.Co.6H3N/h3*1H;;6*1H3/q;;;+3;;;;;;/p-3
InChIKeyJXBGZYGSWFSYFI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaaminecobalt Trichloride CAS 10534-89-1: Technical Specification for Laboratory Procurement


Hexaaminecobalt trichloride (also known as hexaamminecobalt(III) chloride, formula [Co(NH3)6]Cl3) is a coordination compound of cobalt in the +3 oxidation state with an octahedral geometry [1]. It is a classic 'Werner complex', named after the pioneer of coordination chemistry, Alfred Werner [1]. The compound is a yellow to orange crystalline solid . Its unique combination of a kinetically inert Co(III) center and the high symmetry of its hexaammine coordination sphere underpins its specialized research applications, distinguishing it from simpler cobalt salts.

Hexaaminecobalt Trichloride: Why Cobalt(II) Salts or Other Ammine Complexes Are Not Direct Replacements


A common procurement error is to treat this compound as a simple cobalt salt like CoCl2 or to consider it interchangeable with other cobalt(III) ammines like [Co(NH3)5Cl]Cl2 or even other hexaammine salts like the bromide or nitrate. This is incorrect. The kinetic inertness of the low-spin d6 Co(III) center in [Co(NH3)6]3+ is fundamentally different from the lability of Co(II) salts [1]. Furthermore, the specific anion (chloride) affects solubility, ion association, and the ability to form secondary coordination sphere interactions, which are critical for applications like nucleic acid crystallization . Substitution will alter experimental outcomes, with documented differences in thermal stability among ammine complexes [2].

Hexaaminecobalt Trichloride: Quantitative Differentiation Evidence for Scientific Selection


Thermal Stability Compared to Lower Ammine Complexes in Acidic Melts

The kinetic inertness of hexaamminecobalt(III) chloride is not merely a general property but is quantifiably superior to its lower ammine counterparts. A study on the decomposition of cobalt(III) ammine complexes in molten NaHSO4-KHSO4 and 100% sulfuric acid established a clear order of decomposition rates [1]. [Co(NH3)6]3+ is the most stable species, decomposing more slowly than complexes with fewer ammine ligands. The measured rate of decomposition to Co(II) followed the order: Co(NH3)6³⁺ < Co(NH3)5³⁺ < Co(NH3)4³⁺ < Co(NH3)3³⁺ < Co(NH3)2³⁺ [1].

Thermal Stability Redox Chemistry Inorganic Synthesis

Differentiation from Other Hexaamminecobalt(III) Salts via Ion Association Constants

The choice of counterion (chloride, bromide, nitrate, etc.) in hexaamminecobalt(III) salts is not arbitrary; it dictates ion pairing behavior in solution. A conductometric study measured ion association constants (KA) for [Co(NH3)6]X3 salts in ethanol-water mixtures [1]. The data show that the chloride salt exhibits distinct KA values and a unique temperature dependence (t(min)) compared to the bromide, iodide, nitrate, and perchlorate analogs [1]. The values of t(min) increased in the order Cl⁻ < Br⁻ < I⁻ < NO3⁻ < ClO4⁻ [1].

Ion Association Conductivity Electrochemistry

Relative Solid-State Stability Compared to Other [CoA6]X3 Salts

For procurement, the long-term stability of a solid reagent is paramount. A thermodynamic study on [Co(NH3)6]X3 salts measured their solubilities and calculated their free energies of formation, providing a direct comparison of their solid-state stability [1]. The results concluded that the stability of these salts decreases in a specific order: [Co(NH3)6]Cl3 > [Co(NH3)6](NO3)3 > [Co(NH3)6]Br3 > [Co(NH3)6](ClO4)3 [1]. This indicates that the chloride salt is the most thermodynamically stable in the solid state among the analogs studied.

Solid-State Stability Thermodynamics Solubility

Different DNA Condensation Efficiency and Mechanism vs. Other Cobalt(III) Amines

The ability of multivalent cations to condense DNA is a key property for gene delivery and biophysical studies. Hexaamminecobalt(III) chloride (Cohex) was compared to two other trivalent cobalt-amine compounds with different ligand structures: tris(ethylenediamine) cobalt(III) chloride (Coen) and cobalt(III) sepulchrate chloride (Cosep) [1]. While all three condense DNA, their efficiencies differ. Cohex's mechanism and efficiency are distinct; despite a lower surface charge density, Cosep was found to condense DNA twice as effectively as Cohex or Coen [1]. This highlights that the specific geometry and ligand of the cobalt complex, not just its charge, dictates its performance.

DNA Condensation Biophysics Gene Delivery

Electroreduction Kinetics on Bismuth Electrodes Show Crystallographic Sensitivity

The electrochemical reduction of [Co(NH3)6]3+ is a heterogeneous process that is sensitive to the electrode surface. A study on Bi single-crystal planes established the rate constant for electroreduction and showed that the experimental transfer coefficient (αexp) depends on the crystallographic structure of the Bi plane [1]. For the Bi(111) and Bi(001) planes, αexp was found to be only slightly higher than 0.5, while it was somewhat lower than 0.5 for the electrochemically most active Bi(011) plane [1]. This quantifies the surface sensitivity of the complex's reduction kinetics.

Electrochemistry Kinetics Materials Science

Hexaaminecobalt Trichloride: High-Value Application Scenarios Based on Verified Evidence


Structural Biology: NMR Probe for Outer-Sphere Magnesium(II) Binding Sites

This compound is uniquely suited for probing metal ion binding sites in nucleic acids using NMR spectroscopy. The [Co(NH3)6]3+ ion is an octahedral, kinetically inert mimic of the physiologically relevant [Mg(H2O)6]2+ ion [1]. This allows researchers to use it as an NMR-active probe to identify potential outer-sphere magnesium binding sites, providing crucial structural information without the interference of inner-sphere coordination [1]. Its use in this context is well-documented and is a key reason for its procurement in structural biology labs.

Nucleic Acid Crystallography: Heavy-Atom Derivative for Phasing

In X-ray crystallography of nucleic acids, hexaamminecobalt(III) chloride serves as an effective heavy-atom derivative [1]. The cobalt(III) center provides the necessary anomalous scattering for phasing, while the ammine ligands facilitate binding to the nucleic acid backbone without causing significant conformational changes, as the interaction is primarily outer-sphere [1]. This makes it a preferred reagent for solving the structures of DNA and RNA molecules.

Electrodeposition: Precursor for Co-Based Nanoalloys and Films

As a stable source of Co(III) in solution, this compound is used as a starting material for the electrochemical synthesis of Co-based nanomaterials, including Co-Sb nanoalloys and bimetallic nanoparticles [1]. Its defined reduction kinetics and the ability to co-deposit with other metals (e.g., Pd) from ammonia-chloride solutions make it valuable for creating advanced materials for catalysis, renewable energy devices, and dielectrics [2].

Biophysical Chemistry: Controlled DNA Condensation Studies

Researchers investigating the physics of DNA condensation use this compound as a well-characterized multivalent cation to induce condensation [1]. Its ability to trigger the transition of DNA from B-form to A-form or Z-form is a specific and reproducible effect, making it a standard reagent for studying polyelectrolyte behavior, gene packaging, and the early steps of developing non-viral gene delivery vectors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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